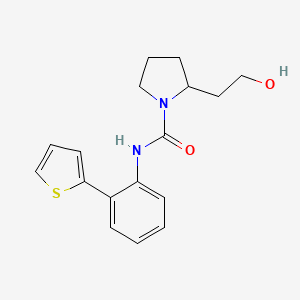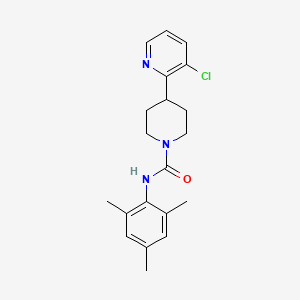![molecular formula C19H21FN2O4S B6973111 N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973111.png)
N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a sulfonyl group, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the sulfonylated fluorophenyl compound, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) under mild conditions.
Reduction: LiAlH4 or NaBH4 (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring provides structural rigidity, facilitating precise interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
- N-[4-(4-bromophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Uniqueness
N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens like chlorine or bromine.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-14-3-7-17(8-4-14)27(25,26)18-9-5-15(6-10-18)21-19(24)22-12-1-2-16(22)11-13-23/h3-10,16,23H,1-2,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLYRWFDNBGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea](/img/structure/B6973031.png)
![N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide](/img/structure/B6973034.png)
![3,5-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B6973051.png)
![N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide](/img/structure/B6973054.png)
![(3-Aminopyrrolidin-1-yl)-[3-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B6973059.png)

![2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6973097.png)
![3-methyl-N-[1-(2-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6973099.png)
![N-[1-(aminomethyl)cyclopentyl]-1-methyl-6-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B6973101.png)
![N-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973115.png)
![2-(4-cyclobutyl-6-methyl-1,4-diazepan-1-yl)-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide](/img/structure/B6973121.png)

![4-(3-chloropyridin-2-yl)-N-[2-(2-methoxyethoxy)-4-methylphenyl]piperidine-1-carboxamide](/img/structure/B6973124.png)
![1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea](/img/structure/B6973138.png)
